

# Aglaxiflorin D: A Technical Whitepaper

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Compound of Interest		
Compound Name:	Aglaxiflorin D	
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This document provides a comprehensive overview of **Aglaxiflorin D**, a complex natural product. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This guide details its discovery, structural elucidation, and what is known about its biological context, presented with detailed experimental methodologies and data visualizations.

## **Introduction and Discovery**

**Aglaxiflorin D** belongs to a class of natural products known as flavonol-cinnamate cycloadducts. Its discovery is closely linked to the phytochemical investigation of the genus Aglaia, a group of plants in the Meliaceae family known for producing a rich diversity of bioactive compounds.

The history of **Aglaxiflorin D** is tied to the initial discovery of related compounds, the aglaxiflorins, from Aglaia laxiflora. In 2000, a research group led by S. H. Goh published a paper titled "Flavonol-cinnamate cycloadducts and diamide derivatives from Aglaia laxiflora" in the Journal of Natural Products.[1][2][3] This seminal work described the isolation and characterization of several novel compounds, including aglaxiflorin A, from the leaves of this Malaysian plant. The researchers elucidated the structures of these complex molecules primarily using 2D NMR spectroscopy, with the structure and stereochemistry of aglaxiflorin A being confirmed by single-crystal X-ray crystallography.[1][2][3]

While the initial publication focused on compounds from Aglaia laxiflora, chemical supplier databases identify the source of **Aglaxiflorin D** as the leaves of Aglaia abbreviata.[4] It is plausible that **Aglaxiflorin D** was isolated and characterized in a subsequent, more detailed



investigation of either the same or a closely related plant species by the same or another research group. The shared "aglaxiflorin" root name strongly suggests it belongs to the same structural family of flavonol-cinnamate cycloadducts.

# **Chemical and Physical Properties**

**Aglaxiflorin D** is an alkaloid with a complex polycyclic structure. The quantitative data available for this compound are summarized in the table below.

Property	Value	Source
CAS Number	269739-78-8	[4][5][6]
Molecular Formula	C36H42N2O9	[4]
Molecular Weight	646.727 g/mol	[4]
Appearance	Powder	[4]
Melting Point	131-133°C	[4]
Density	1.4±0.1 g/cm³ (Predicted)	[4]
Boiling Point	866.2±65.0°C (Predicted)	[4]
рКа	12.17±0.70 (Predicted)	[4]

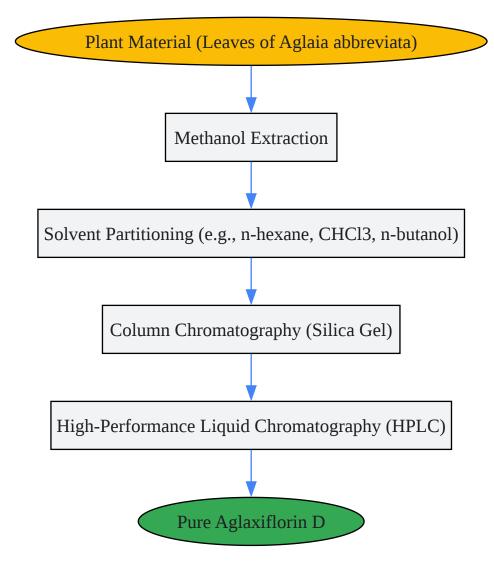
## **Experimental Protocols**

The following sections detail the likely experimental protocols for the isolation and structure elucidation of **Aglaxiflorin D**, based on the methodologies described for the closely related aglaxiflorins isolated from Aglaia laxiflora.[1][2][3]

## **Extraction and Isolation**

The general workflow for isolating compounds like **Aglaxiflorin D** from a plant source typically involves a multi-step process of extraction and chromatographic separation.





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Figure 1: General workflow for the isolation of **Aglaxiflorin D**.

#### Protocol:

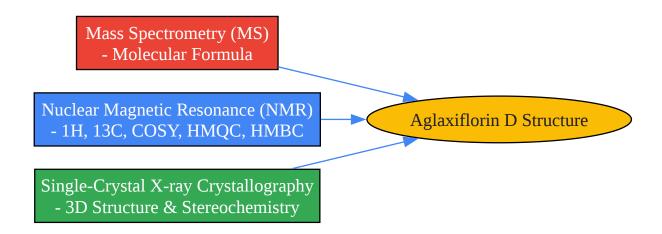
- Plant Material Collection and Preparation: Fresh leaves of Aglaia abbreviata are collected, air-dried, and ground into a fine powder.
- Extraction: The powdered plant material is exhaustively extracted with methanol at room temperature. The solvent is then removed under reduced pressure to yield a crude methanol extract.



- Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol, to separate compounds based on their polarity.
- Column Chromatography: The chloroform or n-butanol fraction, which is likely to contain
  Aglaxiflorin D, is subjected to column chromatography on silica gel, eluting with a gradient
  of increasing solvent polarity (e.g., a hexane-ethyl acetate gradient) to yield semi-pure
  fractions.
- High-Performance Liquid Chromatography (HPLC): The semi-pure fractions containing
  Aglaxiflorin D are further purified by preparative HPLC, typically using a reversed-phase
  column (e.g., C18) and an appropriate solvent system (e.g., methanol-water or acetonitrile water), to yield the pure compound.

### **Structure Elucidation**

The determination of the complex chemical structure of **Aglaxiflorin D** would have relied on a combination of spectroscopic techniques.



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Figure 2: Spectroscopic techniques for structure elucidation.

#### Protocol:

 Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule and, consequently, its molecular formula



(C36H42N2O9).

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - ¹H NMR: To identify the number and types of protons in the molecule and their neighboring protons.
  - 13C NMR: To determine the number and types of carbon atoms.
  - 2D NMR (COSY, HMQC, HMBC): To establish the connectivity between protons and carbons, allowing for the assembly of the molecular framework.
- Single-Crystal X-ray Crystallography: If suitable crystals of **Aglaxiflorin D** can be grown, this technique provides the definitive three-dimensional structure of the molecule, including the relative and absolute stereochemistry of its chiral centers. Given the complexity of the aglaxiflorin scaffold, this technique was crucial for confirming the structure of aglaxiflorin A.[1] [2][3]

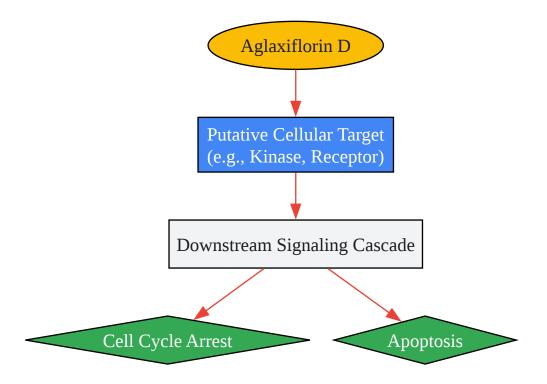
## **Biological Activity and Potential Applications**

While specific biological activity data for **Aglaxiflorin D** is not readily available in the public domain, the broader class of compounds isolated from Aglaia species, particularly the rocaglamides which share a biosynthetic relationship with the aglaxiflorins, exhibit potent cytotoxic and insecticidal properties.[1][2][3] The initial study on Aglaia laxiflora reported that a related rocaglaol rhamnoside and rocaglaol were cytotoxic.[1][2][3]

The structural similarity of **Aglaxiflorin D** to these bioactive compounds suggests that it may also possess interesting biological activities. Further investigation is warranted to explore its potential as a cytotoxic, anti-inflammatory, or insecticidal agent. The complex and unique chemical architecture of **Aglaxiflorin D** makes it an attractive target for synthetic and medicinal chemistry efforts to develop novel therapeutic agents.

The hypothetical signaling pathway that could be affected by **Aglaxiflorin D**, based on the known activities of related compounds from Aglaia, might involve apoptosis or cell cycle regulation pathways.





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Figure 3: Hypothetical signaling pathway for **Aglaxiflorin D**'s potential cytotoxic activity.

### Conclusion

**Aglaxiflorin D** is a fascinating and complex natural product belonging to the flavonol-cinnamate cycloadduct family. While its discovery and structural elucidation have been established, a significant gap remains in the scientific literature regarding its biological activity. The information presented in this whitepaper, compiled from available data and logical inference from related compounds, provides a foundation for future research into this promising molecule. Further investigation into the bioactivity and mechanism of action of **Aglaxiflorin D** is highly encouraged and could lead to the development of new therapeutic leads.

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